1-Chloro-4-(phenylsulfinyl)benzene
Overview
Description
1-Chloro-4-(phenylsulfinyl)benzene is a chemical compound with the molecular formula C12H9ClOS . It has an average mass of 236.717 Da and a monoisotopic mass of 236.006256 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(phenylsulfinyl)benzene consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . Unfortunately, the specific 3D structure or the bond angles and lengths are not provided in the available sources.Scientific Research Applications
Catalysis and Synthesis
One study explores the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing arylmethylene derivatives, demonstrating its efficiency and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Alkylation Reactions
Another research discusses the use of methanesulfonic acid as a catalyst for the electrophilic addition of olefins to benzene, an environmentally benign alkylation route (Luong et al., 2004).
Stereochemistry in Friedel-Crafts Reactions
The Friedel-Crafts alkylation of benzene with optically active compounds is examined, revealing insights into stereochemical outcomes and by-product formation (Segi et al., 1982).
Electrochemical Synthesis
Research on the regioselective synthesis of diamine derivatives via anodic oxidation shows a new methodology avoiding toxic reagents (Sharafi-kolkeshvandi et al., 2016).
Partition Coefficient Studies
The partition coefficients of chlorsulfuron in different pH values are investigated, linking solubility and hydrolysis rates to pH (Ribó, 1988).
Crystal Structure Analysis
Several studies focus on the crystal structure of phenylsulfinyl benzene derivatives, revealing information about molecular orientations and interactions (Choi et al., 2008), (Choi et al., 2009).
Chlorination Reactions
The use of N-Chloro-N-(phenylsulfonyl)benzene sulfonamide as a chlorinating reagent for various arenes is explored, highlighting a more reactive and eco-friendly protocol (Misal et al., 2020).
Synthesis and Cycloaddition Reactions
A study discusses the synthesis of sulfinyl benzene derivatives and their Diels–Alder cycloadditions, presenting efficient methods under different conditions (Sridhar et al., 2000).
Antimicrobial Activity Studies
The synthesis of certain benzene derivatives and their antimicrobial activity against various species is investigated, offering insights into potential applications in microbiology (Dave et al., 2013).
Friedel-Crafts Alkylation and Stereochemistry
A study examining the alkylation of benzene with optically active compounds, revealing details about the stereochemistry and reaction mechanisms (Masuda et al., 1983).
Ionic Liquid Catalysts
Research on the use of ionic liquids as catalysts for alkylation reactions, demonstrating their efficiency and stability (Qiao et al., 2004).
Generation of Reactive Intermediates
A study details the generation of benzyne and pyridyne from phenyl sulfoxides, offering insights into the reactivity of these compounds (Furukawa et al., 1987).
Studies on Inifer Mechanism
Investigation of inifer compounds for cationic polymerizations, providing a novel approach to polymer synthesis (Dittmer et al., 1992).
Ring Halogenation
Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts, contributing to the field of halogenation chemistry (Bovonsombat et al., 1993).
Mechanism of Action
The mechanism of action for reactions involving 1-Chloro-4-(phenylsulfinyl)benzene is likely to follow the general mechanism for nucleophilic aromatic substitution reactions. This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
properties
IUPAC Name |
1-(benzenesulfinyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFHWFVEIJJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906389 | |
Record name | 1-(Benzenesulfinyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(phenylsulfinyl)benzene | |
CAS RN |
1016-82-6 | |
Record name | 1-Chloro-4-(phenylsulfinyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfoxide, p-chlorophenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzenesulfinyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30906389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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